4-Chloro-3',5'-dimethylbenzhydrol
Description
Evolution of Benzhydrol Chemistry: From Fundamental Structures to Complex Architectures
First synthesized in the late 19th century, benzhydrol and its derivatives have been the subject of extensive study. fresnostate.edu The initial synthesis typically involved a Grignard reaction between benzaldehyde (B42025) and phenylmagnesium bromide. fresnostate.edu Over the decades, the chemistry of benzhydrols has evolved significantly. Modern synthetic methods now include the reduction of corresponding benzophenones using various reagents like zinc dust or sodium borohydride (B1222165). chemicalbook.com This evolution has enabled the creation of a vast library of substituted benzhydrols, allowing for fine-tuning of the molecule's properties for specific applications. These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials for new technologies. fresnostate.educhemicalbook.com
Significance of Halogenation and Alkyl Substitution Patterns in Aromatic Systems for Chemical Research
The strategic placement of halogen and alkyl groups on aromatic rings is a fundamental tactic in synthetic and medicinal chemistry. Halogenation, the introduction of a halogen atom like chlorine, and alkylation, the addition of an alkyl group like a methyl group, can profoundly alter the electronic and steric properties of a molecule. numberanalytics.com
Halogenation is a classic example of electrophilic aromatic substitution, often requiring a Lewis acid catalyst to activate the halogen. wikipedia.orglibretexts.org The introduction of a halogen can influence a molecule's reactivity, lipophilicity, and metabolic stability. For instance, the reactivity of halogens in these reactions decreases down the group, from fluorine to iodine. numberanalytics.com
Alkyl groups, being electron-donating, can increase the electron density of the aromatic ring, influencing its reactivity in further substitution reactions. The position of these substituents is crucial and is governed by the directing effects of the groups already present on the ring. This precise control over substitution patterns allows chemists to design molecules with specific biological activities or material properties.
Contextualizing 4-Chloro-3',5'-dimethylbenzhydrol within Contemporary Organic Synthesis and Research
This compound, with its specific substitution pattern of a chloro group on one phenyl ring and two methyl groups on the other, is a product of the sophisticated understanding of benzhydrol chemistry and substituent effects. The synthesis of such specifically substituted benzhydrols can be achieved through methods like the nucleophilic addition of a lithiated aryl bromide to an aldehyde. rsc.org
Research on substituted benzhydrols often involves studying their reaction kinetics, such as acid-catalyzed methanolysis, to understand the electronic effects of different substituents on the reaction mechanism. rsc.org The rate of these reactions can be correlated with Hammett σ+ parameters, which quantify the electronic influence of substituents, indicating the build-up of positive charge during the reaction. rsc.org While specific research focusing exclusively on this compound is not extensively detailed in readily available literature, its structure is analogous to other substituted benzhydrols and phenols that have been synthesized for various research purposes, including the development of new derivatives with potential antibacterial properties. For example, derivatives of the structurally related 4-chloro-3,5-dimethylphenol (B1207549) have been synthesized via Suzuki reactions to explore their efficacy against various bacteria. researchgate.net
The compound's structure, featuring both halogen and alkyl substitutions, makes it a molecule of interest for studies in structure-activity relationships. The interplay of the electron-withdrawing chloro group and the electron-donating methyl groups on separate aromatic rings provides a model for investigating the nuanced effects of electronic and steric factors on the reactivity and potential applications of diaryl-alcohols.
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(3,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIRYAXWYKVCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=C(C=C2)Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246816 | |
| Record name | α-(4-Chlorophenyl)-3,5-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-41-6 | |
| Record name | α-(4-Chlorophenyl)-3,5-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844683-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(4-Chlorophenyl)-3,5-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Synthesis of 4 Chloro 3 ,5 Dimethylbenzhydrol and Analogues
Precursor Derivatization and Scaffold Construction
The core of synthesizing 4-chloro-3',5'-dimethylbenzhydrol lies in the effective construction of the diaryl ketone scaffold, 4-chloro-3',5'-dimethylbenzophenone (B1349882), and its subsequent selective reduction.
Friedel-Crafts Acylation Strategies for Substituted Benzophenones as Intermediates
The primary method for synthesizing the benzophenone (B1666685) intermediate is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a catalyst.
The synthesis of 4-chloro-3',5'-dimethylbenzophenone specifically requires the reaction between a halogenated acylating agent, 4-chlorobenzoyl chloride, and a dimethylated aromatic substrate, 3,5-dimethylbenzene (m-xylene). The two methyl groups on the m-xylene (B151644) ring are ortho- and para-directing and are activating, making the ring more susceptible to electrophilic attack. The acylation is expected to occur at the 2- or 4-position of the m-xylene ring. Due to steric hindrance from the two methyl groups, the acylation is likely to predominantly yield the 2,4-dimethyl substituted product. In the context of Friedel-Crafts acylation of xylene isomers, it has been noted that the reaction can yield a single major product in high yield. researchgate.net
A study on the Friedel-Crafts benzoylation of chlorobenzene (B131634) has shown that it leads to a mixture of ortho, meta, and para isomers, with the para-isomer being the major product. youtube.com This highlights the importance of the directing effects of the substituents on the aromatic rings.
Lewis acids are crucial for activating the acylating agent in Friedel-Crafts acylations. Traditional Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly employed. chemrxiv.orgbeilstein-journals.orgresearchgate.net The reaction typically involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. For instance, a patent describing the preparation of 4-chloro-4'-hydroxybenzophenone (B194592) details a Friedel-Crafts reaction between chlorobenzene and p-chlorobenzoyl chloride using aluminum chloride at temperatures between 35-55°C. google.com Another study demonstrated the use of an iron(III) chloride hexahydrate-catalyzed Friedel-Crafts acylation in tunable aryl alkyl ionic liquids, which can tolerate different electron-rich substrates. beilstein-journals.org
More recent developments have explored the use of solid acid catalysts to circumvent issues associated with traditional Lewis acids, such as their moisture sensitivity and the generation of corrosive waste. An example is the use of an iron oxide-supported HY zeolite (Fe₂O₃/HY) catalyst for the acylation of m-xylene with benzoyl chloride, which also showed a high conversion rate for 4-chlorobenzoyl chloride. ethz.ch
| Catalyst System | Substrates | Conditions | Outcome | Reference |
| AlCl₃ | Chlorobenzene, p-Chlorobenzoyl Chloride | 35-55°C | Formation of 4-chloro-4'-hydroxybenzophenone (after demethylation) | google.com |
| FeCl₃·6H₂O | Anisole, Acetic Anhydride | 60°C, in TAAIL | High yield of acylated product | beilstein-journals.org |
| Fe₂O₃/HY Zeolite | m-Xylene, 4-Chlorobenzoyl Chloride | Not specified | 91.5% conversion of 4-chlorobenzoyl chloride | ethz.ch |
| FeCl₃-based Deep Eutectic Solvent | o-Xylene, 4-Chlorostyrene | 80°C | High yield and regioselectivity of benzylation product | chemrxiv.org |
Table 1: Examples of Catalytic Systems for Friedel-Crafts Acylation and Related Reactions
Reduction Chemistry for Benzophenone to Benzhydrol Transformation
The second crucial step is the reduction of the carbonyl group of the 4-chloro-3',5'-dimethylbenzophenone to a hydroxyl group to yield the final product, this compound.
Chemoselectivity is paramount in this step to ensure that only the ketone functionality is reduced while leaving the aryl chloride bond intact. Hydride-based reducing agents are commonly used for this purpose.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of aldehydes and ketones. youtube.commasterorganicchemistry.com It is generally not strong enough to reduce esters, amides, or carboxylic acids, and importantly, it typically does not reduce aryl halides under standard conditions. A patent for the preparation of 4-chlorobisphenylchloromethane describes the reduction of 4-chlorobenzophenone (B192759) using potassium borohydride or sodium borohydride to obtain 4-chlorobenzhydrol. google.com
The Meerwein-Ponndorf-Verley (MPV) reduction is another highly chemoselective method for the reduction of ketones and aldehydes. researchgate.netnih.govorganic-chemistry.orgwikipedia.org This reaction utilizes an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. wikipedia.org The MPV reduction is known for its high tolerance to other functional groups, including aryl halides. researchgate.netnih.gov
| Reducing Agent/Method | Substrate Type | Key Features | Reference |
| Sodium Borohydride (NaBH₄) | Aldehydes and Ketones | Mild, selective for carbonyls over many other functional groups. | youtube.commasterorganicchemistry.com |
| Meerwein-Ponndorf-Verley (MPV) | Ketones and Aldehydes | Highly chemoselective, uses an aluminum alkoxide catalyst. | researchgate.netnih.govorganic-chemistry.orgwikipedia.org |
Table 2: Chemoselective Reduction Methodologies for Ketones
Beyond traditional hydride reductions, several novel catalytic systems have been developed for the reduction of aromatic ketones, offering potential advantages in terms of selectivity, efficiency, and sustainability.
Catalytic Transfer Hydrogenation has emerged as a powerful technique. This method involves the transfer of hydrogen from a donor molecule, such as formic acid or isopropanol, to the substrate, mediated by a transition metal catalyst. nih.govresearchgate.netresearchjournal.co.in Ruthenium-based catalysts, in particular, have shown excellent activity and enantioselectivity in the transfer hydrogenation of unsymmetrical benzophenones. nih.govresearchgate.net The use of formic acid as a hydrogen source is considered a green and sustainable approach. rsc.orgosti.gov
Photocatalytic Reduction represents a cutting-edge approach that utilizes light energy to drive the reduction reaction. rsc.orgnih.govacs.orgnih.govrsc.org These systems often employ a photocatalyst, which, upon light absorption, can initiate an electron transfer process leading to the reduction of the ketone. Some photocatalytic methods have demonstrated the ability to selectively reduce aromatic ketones in the presence of other functional groups. nih.gov For instance, a photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols as hydrogen donors has been developed. rsc.org
Organometallic Approaches to Diarylmethanol Synthesis
Organometallic reagents are a fundamental tool for creating carbon-carbon bonds, essential for constructing the diaryl framework of benzhydrols.
The addition of Grignard or organolithium reagents to carbonyl compounds is a classic and reliable method for synthesizing secondary alcohols like this compound. vapourtec.commt.com These organometallic compounds act as potent nucleophiles, attacking the electrophilic carbonyl carbon of an aldehyde. libretexts.org
The synthesis of this compound via this method can be approached in two ways:
Reaction of a 3,5-dimethylphenylmagnesium halide (a Grignard reagent) or 3,5-dimethyllithium with 4-chlorobenzaldehyde.
Reaction of a 4-chlorophenylmagnesium halide or 4-chlorophenyllithium with 3,5-dimethylbenzaldehyde.
The formation of these organometallic reagents involves the reaction of an aryl halide with magnesium metal (for Grignard reagents) or lithium metal (for organolithium reagents). masterorganicchemistry.com These reactions must be conducted under anhydrous conditions, typically in ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), as the reagents readily react with water. libretexts.orgmasterorganicchemistry.com Organolithium reagents are generally considered more reactive than their Grignard counterparts. researchgate.net
The general mechanism involves the nucleophilic addition of the aryl group from the organometallic reagent to the carbonyl carbon of the aldehyde, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final diarylmethanol product. libretexts.org
An alternative, two-step route to this compound involves the initial synthesis of its corresponding ketone, 4-chloro-3',5'-dimethylbenzophenone, followed by reduction. Palladium-catalyzed cross-coupling reactions are powerful methods for forming the carbon-carbon bond in the diaryl ketone precursor.
The Suzuki-Miyaura coupling reaction is a versatile method that joins an organoboron compound (like a boronic acid) with an organohalide. nih.govlibretexts.org To synthesize the precursor ketone, one could couple 4-chlorophenylboronic acid with 3,5-dimethylbenzoyl chloride or 3,5-dimethylphenylboronic acid with 4-chlorobenzoyl chloride. researchgate.net These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. nih.gov
The Heck reaction traditionally couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgmdpi.com While the classic Heck reaction forms a substituted alkene, variations of this methodology can be used to generate aryl ketones. For instance, a Heck-type coupling could be envisioned between an aryl halide and a suitable coupling partner to construct the diaryl ketone framework. nih.gov
Once the 4-chloro-3',5'-dimethylbenzophenone is synthesized, it can be readily reduced to the target benzhydrol using various reducing agents, such as sodium borohydride or lithium aluminum hydride.
Advanced Synthetic Route Development
Recent advancements in synthetic chemistry offer more sophisticated, efficient, and sustainable methods for producing benzhydrol derivatives.
Enantioselective Synthesis of Chiral Benzhydrol Derivatives (if applicable)
Since the central carbon atom of this compound is a stereocenter, the molecule is chiral and exists as a pair of enantiomers. For applications where a single enantiomer is required, enantioselective synthesis is crucial. A primary strategy is the asymmetric reduction of the prochiral precursor, 4-chloro-3',5'-dimethylbenzophenone.
This can be achieved through catalytic asymmetric hydrogenation, which employs a chiral catalyst to selectively produce one enantiomer over the other. Significant research has focused on developing catalysts for the asymmetric hydrogenation of unsymmetrical benzophenones, achieving high yields and excellent enantioselectivity (often >99% ee). nih.gov These methods provide a direct route to optically active benzhydrols.
Flow Chemistry Applications in Benzhydrol Production
Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for many chemical syntheses, including those involving hazardous reagents like Grignard reagents. aiche.org The use of flow reactors offers enhanced safety by minimizing the volume of reactive material at any given time and provides superior control over reaction parameters like temperature and mixing. mt.com
The synthesis of Grignard reagents and their subsequent reaction with aldehydes can be performed in continuous flow systems. aiche.orgacs.org This approach allows for safe, efficient, and scalable production. aiche.org Similarly, catalytic reductions of ketones to alcohols can be adapted for flow processes, often using packed-bed reactors containing a solid-supported catalyst. youtube.comyoutube.com This modular approach can lead to higher productivity and process robustness compared to batch methods. aiche.org
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. inovatus.eschemrxiv.org These principles are increasingly being applied to the synthesis of diarylmethanols.
For cross-coupling reactions like the Suzuki-Miyaura coupling, green approaches include the use of environmentally benign solvents like water, the development of recyclable catalysts, and operating at lower catalyst loadings. inovatus.esrsc.orgrsc.orgacs.org One-pot borylation/Suzuki-Miyaura coupling procedures further enhance efficiency by reducing waste from intermediate purification steps. rsc.org
In organometallic routes, the high reactivity and hazardous nature of Grignard and organolithium reagents present challenges to green chemistry. However, conducting these reactions in flow reactors improves safety and energy efficiency. aiche.org Furthermore, developing catalytic routes that avoid stoichiometric amounts of highly reactive organometallics is a key goal in green synthetic design.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Chloro 3 ,5 Dimethylbenzhydrol
Transformations of the Hydroxyl Moiety
The hydroxyl group of 4-Chloro-3',5'-dimethylbenzhydrol, situated at a benzylic position, is a key site for various chemical transformations. Its reactivity is influenced by the steric hindrance from the two bulky aromatic rings and the electronic effects of the chloro and dimethyl substituents.
Oxidation Reactions and Product Analysis
The secondary benzylic alcohol functionality in this compound is susceptible to oxidation to form the corresponding ketone, 4-chloro-3',5'-dimethylbenzophenone (B1349882). A variety of oxidizing agents can be employed for this transformation.
Commonly used reagents for the oxidation of benzylic alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate (B83412) (KMnO4), manganese dioxide (MnO2)), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base). The choice of oxidant and reaction conditions can be crucial to prevent over-oxidation or side reactions.
Table 1: Plausible Oxidation Reactions of this compound
| Oxidizing Agent | Expected Product | General Reaction Conditions |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | 4-Chloro-3',5'-dimethylbenzophenone | Anhydrous dichloromethane (B109758) (DCM) |
| Manganese Dioxide (MnO2) | 4-Chloro-3',5'-dimethylbenzophenone | Dichloromethane (DCM) or Chloroform (CHCl3) |
Product analysis would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the disappearance of the carbinol proton and the appearance of a characteristic ketone carbonyl signal in the 13C NMR spectrum. Infrared (IR) spectroscopy would show the disappearance of the broad O-H stretch and the appearance of a strong C=O stretch.
Esterification and Etherification Studies
The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides or other electrophiles.
Esterification: The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, reaction with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) can provide the corresponding ester under milder conditions.
Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a standard procedure for forming ethers.
Table 2: Potential Esterification and Etherification Reactions
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Esterification | Acetic anhydride, Pyridine | 4-Chloro-3',5'-dimethylbenzhydryl acetate |
Nucleophilic Substitution Reactions at the Benzylic Carbon
The benzylic hydroxyl group can be converted into a good leaving group (e.g., by protonation with a strong acid followed by elimination of water, or by conversion to a tosylate or mesylate) to facilitate nucleophilic substitution reactions. The stability of the resulting benzylic carbocation would favor an SN1-type mechanism.
Strong nucleophiles can then displace the leaving group to form a new carbon-nucleophile bond. The stability of the diarylmethyl carbocation intermediate, which is resonance-stabilized by both aromatic rings, makes this a facile process.
Table 3: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagents for OH activation | Expected Product |
|---|---|---|
| Azide (N3-) | HBr, then NaN3 | 1-Chloro-4-(azido(3,5-dimethylphenyl)methyl)benzene |
Reactions Involving Aromatic Rings
The two aromatic rings of this compound can undergo reactions typical of substituted benzenes. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation) and Regioselectivity
The chlorine atom is an ortho-, para-directing deactivator, while the methyl groups are ortho-, para-directing activators. The benzhydryl group is also generally considered to be ortho-, para-directing.
On the 4-chlorophenyl ring: The chlorine atom at position 4 will direct incoming electrophiles to positions 2 and 6 (ortho to the chlorine). The bulky benzhydryl group might sterically hinder the ortho positions to some extent.
On the 3',5'-dimethylphenyl ring: The two methyl groups at positions 3' and 5' will strongly direct incoming electrophiles to the 2', 4', and 6' positions. The 4' position is para to both methyl groups and is sterically the most accessible, making it the likely major site of substitution. The 2' and 6' positions are ortho to one methyl group and para to the other, and are also activated.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto one of the aromatic rings. Based on the directing effects, nitration is most likely to occur at the 4'-position of the dimethylphenyl ring.
Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group, likely at the same 4'-position for similar reasons.
Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Halide
The carbon-chlorine bond on the 4-chlorophenyl ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically require a palladium catalyst, a ligand, and a base.
Suzuki Coupling: Reaction with an organoboron reagent, such as phenylboronic acid, would be expected to replace the chlorine atom with a phenyl group, yielding a triphenylmethane (B1682552) derivative.
Heck Reaction: Coupling with an alkene, such as styrene, in the presence of a palladium catalyst and a base, would lead to the formation of a stilbene-like structure.
Buchwald-Hartwig Amination: Reaction with an amine, such as aniline, would replace the chlorine atom with an amino group, forming a triarylamine derivative.
Table 4: Predicted Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Expected Product |
|---|---|---|
| Suzuki Coupling | Phenylboronic acid | (3,5-Dimethylphenyl)(phenyl)(4-phenylphenyl)methanol |
| Heck Reaction | Styrene | (E)-1-(4-(2-phenylvinyl)phenyl)-1-(3,5-dimethylphenyl)methanol |
Radical Reactions and Electron Transfer Processes
While many reactions of benzhydrols proceed through ionic intermediates, the potential for radical and electron transfer pathways exists, particularly under specific conditions such as oxidation or photolysis.
Radical Reactions: The carbon atom bearing the hydroxyl group in this compound can be a site for radical formation. Homolytic cleavage of the C-H bond, typically initiated by a radical initiator, would generate a stabilized benzylic radical. This stability arises from the delocalization of the unpaired electron across the two aromatic rings. The oxidation of benzhydrols to benzophenones can, under certain conditions, involve radical intermediates, although ionic pathways are more common. wpmucdn.comwpmucdn.com For instance, some oxidation mechanisms might involve a single electron transfer (SET) from the alcohol to an oxidizing agent, forming a radical cation intermediate.
Electron Transfer Processes: Electron transfer (ET) is a fundamental step in many redox reactions. libretexts.org In the context of this compound, ET can occur from the electron-rich aromatic system or the oxygen atom of the hydroxyl group to a suitable acceptor. The oxidation of benzhydrol to benzophenone (B1666685), for example, fundamentally involves the removal of two electrons and two protons. The mechanism can be a direct two-electron transfer (hydride transfer) or a stepwise process involving an initial single electron transfer. libretexts.orgijrat.org The substituents on the phenyl rings will influence the ease of this electron transfer. The electron-donating dimethyl groups on one ring increase the electron density, making it more susceptible to oxidation (electron donation), while the electron-withdrawing chloro group on the other ring has the opposite effect.
Mechanistic Investigations
Mechanistic studies on benzhydrol derivatives provide a framework for understanding the reactivity of this compound. These investigations often focus on reaction kinetics, computational modeling, and the systematic variation of substituents to probe electronic effects.
Kinetic studies on reactions of substituted benzhydrols, such as solvolysis or oxidation, offer quantitative insights into their reactivity. For instance, the acid-catalyzed methanolysis of benzhydrols is a well-studied reaction that proceeds via an SN1 mechanism. rsc.orgresearchgate.net The rate of this reaction is highly dependent on the stability of the intermediate benzhydryl carbocation.
| Substituent (R) in R-C₆H₄CH(OH)C₆H₅ | Rate Constant (k_obs) / 10⁻⁵ s⁻¹ at 23.8 °C |
|---|---|
| 4-MeO | 15300 |
| 4-Me | 547 |
| H | 6.16 |
| 4-Cl | 1.18 |
| 3-CF₃ | 0.0435 |
Data sourced from a study on the methanolysis of substituted benzhydrols. rsc.org
This data clearly illustrates that electron-donating groups (like 4-MeO and 4-Me) significantly accelerate the reaction, while electron-withdrawing groups (like 4-Cl and 3-CF₃) decelerate it. For this compound, the electron-withdrawing 4-chloro group would decrease the rate, whereas the two methyl groups on the other ring would increase it by stabilizing the positive charge in the transition state. The net effect on the rate would depend on the relative magnitudes of these opposing electronic influences.
Thermodynamic parameters, such as the activation energy (Ea) and enthalpy of reaction, provide further mechanistic details. For the nucleophilic substitution of chlorine in 4-chloro-3,5-dinitrobenzoic acid, a related chloro-aromatic compound, the activation energy was found to be 70.7 +/- 3.4 kJ/mol. nih.gov For the oxidation of benzhydrols, thermodynamic parameters have also been evaluated, and isokinetic relationships have been discussed. researchgate.net
Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling transition states and reaction intermediates. For SN1 reactions of benzhydrols, the key intermediate is the benzhydryl carbocation. The transition state leading to this intermediate resembles the carbocation itself, according to the Hammond postulate. It is characterized by a significant build-up of positive charge on the central carbon atom. rsc.orgresearchgate.net
For this compound, the transition state for an SN1 reaction would involve the departure of the protonated hydroxyl group (water) and the development of a positive charge on the benzylic carbon. This charge would be delocalized into both phenyl rings. The 3',5'-dimethyl groups would effectively stabilize this positive charge through inductive and hyperconjugative effects. Conversely, the 4-chloro substituent would destabilize the developing positive charge through its inductive electron-withdrawing effect, although this is partially offset by a weaker resonance-donating effect. Computational models would be able to quantify these effects and predict the geometry and energy of the transition state.
The effect of substituents on the reactivity of aromatic compounds is often quantified using the Hammett equation:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ (rho) is the reaction constant (which indicates the sensitivity of the reaction to substituent effects). wikipedia.org
For the acid-catalyzed methanolysis of substituted benzhydrols, a plot of log(k) against the Hammett σ⁺ constants (used for reactions involving direct resonance interaction with a developing positive charge) shows a strong linear correlation. rsc.org A large negative ρ value (ρ⁺ = -4.15) was obtained, indicating that the reaction is highly sensitive to substituents and that a positive charge develops in the transition state. rsc.org Electron-donating groups have negative σ⁺ values and thus increase the reaction rate, while electron-withdrawing groups have positive σ⁺ values and decrease the rate. libretexts.org
In this compound:
4-Chloro group: This is an electron-withdrawing group (σₚ = +0.23), which deactivates the ring it is attached to towards electrophilic attack and destabilizes a carbocation intermediate. rsc.orglibretexts.org
3',5'-dimethyl groups: These are electron-donating groups. The effect of two meta-methyl groups would be approximately additive (2 x σₘ for methyl = 2 x -0.07 = -0.14). libretexts.org These groups stabilize the carbocation intermediate.
Advanced Spectroscopic Characterization and Structural Investigations of 4 Chloro 3 ,5 Dimethylbenzhydrol
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Chloro-3',5'-dimethylbenzhydrol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete and unambiguous assignment of all proton and carbon signals.
A complete assignment of the ¹H and ¹³C NMR spectra of this compound would be achieved through a combination of 2D NMR experiments.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. For instance, it would show correlations between the methine proton of the benzhydrol moiety and the hydroxyl proton (if not exchanged with a deuterated solvent), as well as any through-bond couplings between aromatic protons on the same ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would identify direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the carbon signals of the methyl groups and the aromatic C-H moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to piecing together the entire molecular puzzle by showing correlations between protons and carbons that are two or three bonds away. For example, the protons of the methyl groups would show correlations to the quaternary carbons and other aromatic carbons on their respective ring, and the benzylic proton would show correlations to the carbons of both aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, which is invaluable for confirming the three-dimensional structure and stereochemistry. In the case of this compound, NOESY could show through-space interactions between the benzylic proton and the protons on the aromatic rings, helping to define the conformational preferences of the molecule.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on established chemical shift principles.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Benzylic CH | 5.8 - 6.0 | 75 - 80 |
| Ar-H (on chloro-substituted ring) | 7.2 - 7.4 | 128 - 135 |
| Ar-H (on dimethyl-substituted ring) | 6.8 - 7.0 | 125 - 130 |
| CH₃ | 2.2 - 2.4 | 20 - 22 |
| Quaternary Ar-C (ipso-Cl) | - | 132 - 136 |
| Quaternary Ar-C (ipso-C(OH)) | - | 140 - 145 |
| Quaternary Ar-C (ipso-CH₃) | - | 137 - 140 |
Should this compound exist in different crystalline forms, or polymorphs, solid-state NMR (ssNMR) would be a powerful technique for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material. Any differences in the chemical shifts or the presence of split signals between different crystalline forms would indicate distinct molecular packing or conformations in the solid state. This can be particularly relevant for understanding the physical properties of the compound. While no specific studies on the polymorphic forms of this compound are publicly available, ssNMR remains a key tool for such investigations. rsc.orgnih.gov
The rotational freedom around the single bonds in this compound, particularly the C-C bonds connecting the aromatic rings to the benzylic carbon, may lead to different stable conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide insights into the energy barriers of these rotational processes. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for protons or carbons that are equivalent at room temperature. By analyzing the changes in the spectra as a function of temperature, it would be possible to determine the thermodynamic parameters for the conformational exchange, offering a deeper understanding of the molecule's flexibility and preferred shapes in solution.
Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Ratios
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. For C₁₅H₁₅ClO, the theoretical monoisotopic mass would be calculated, and the presence of chlorine would be confirmed by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio.
Tandem Mass Spectrometry (MS/MS) is a powerful technique to study the fragmentation of a selected ion. nih.gov In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed to piece together the molecule's structure. The fragmentation pathways are predictable based on the stability of the resulting carbocations and neutral losses. libretexts.orgmiamioh.edu
A plausible fragmentation pathway for this compound would likely involve:
Loss of a water molecule ([M-H₂O]⁺): A common fragmentation for alcohols.
Cleavage of the C-C bond between the benzylic carbon and one of the aromatic rings: This would lead to the formation of stable benzylic-type cations.
Loss of a chlorine radical or HCl: A characteristic fragmentation for chlorinated compounds. miamioh.edu
A table of expected major fragments in the MS/MS spectrum of this compound is provided below.
| Fragment Ion | Proposed Structure | Plausible m/z |
| [M]⁺ | C₁₅H₁₅ClO⁺ | 246.08 |
| [M-H₂O]⁺ | C₁₅H₁₃Cl⁺ | 228.07 |
| [C₈H₈Cl]⁺ | Chlorobenzyl cation | 139.03 |
| [C₉H₁₁]⁺ | Dimethylbenzyl cation | 119.09 |
| [C₇H₄Cl]⁺ | Chlorotropylium ion | 123.00 |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including the spatial arrangement of its atoms and, for chiral molecules, its absolute stereochemistry. This technique also reveals how molecules arrange themselves in a crystal lattice, offering insights into intermolecular forces.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Chromophoric Properties and Electronic Transitions
The chromophoric system of this compound is primarily composed of its two phenyl rings. The absorption of ultraviolet (UV) light by this molecule would be expected to induce electronic transitions within these aromatic systems. The principal electronic transitions in unsubstituted benzene (B151609), which serves as a fundamental component of the benzhydrol structure, are the π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.
In substituted benzhydrols, the nature and position of substituents on the phenyl rings significantly influence the energy and intensity of these transitions. The presence of a chlorine atom on one ring and two methyl groups on the other, as in this compound, would modify the electronic properties of the benzene rings.
Chlorine Atom (4-position): The chlorine atom acts as an auxochrome. While it is an electron-withdrawing group via induction, its lone pair of electrons can participate in resonance, donating electron density to the aromatic ring. This interaction can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The lone pair electrons can also give rise to n → π* transitions, which are typically of lower intensity than π → π* transitions.
Dimethyl Groups (3',5'-positions): Methyl groups are weakly electron-donating through an inductive effect. Their presence on the second phenyl ring would also be expected to cause a slight bathochromic shift and potentially a hyperchromic effect (an increase in absorption intensity).
The combination of these substituents on the benzhydrol framework would result in a UV-Vis spectrum characterized by absorption bands corresponding to the modified π → π* transitions of the two distinct phenyl rings. The exact wavelengths (λmax) and molar absorptivities (ε) of these transitions for this compound would require experimental measurement.
Without experimental data, a hypothetical table of electronic transitions remains speculative. However, for illustrative purposes, one could anticipate absorption bands in the UV region, likely influenced by the substitution pattern.
Hypothetical Electronic Transitions for a Substituted Benzhydrol
| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π → π* | 200 - 280 | Substituted Phenyl Rings |
Solvent Effects on Spectral Characteristics
The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of a molecule by altering the energy levels of the ground and excited states. sciencepublishinggroup.comsciencepublishinggroup.com This phenomenon, known as solvatochromism, can manifest as a hypsochromic shift (blue shift, to shorter wavelengths) or a bathochromic shift (red shift, to longer wavelengths). sciencepublishinggroup.com
For a molecule like this compound, the following solvent effects could be anticipated:
π → π Transitions:* In the case of π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. biointerfaceresearch.com Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition. biointerfaceresearch.com
n → π Transitions:* For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift. This is because the non-bonding electrons of the chlorine atom can form hydrogen bonds or other dipole-dipole interactions with polar solvent molecules. These interactions stabilize the ground state more than the excited state, increasing the energy required for the transition.
The magnitude of these shifts would depend on the specific solvent used and its ability to engage in hydrogen bonding or other intermolecular interactions. A systematic study using a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar protic (e.g., ethanol) and polar aprotic (e.g., acetonitrile), would be necessary to fully characterize the solvatochromic behavior of this compound.
Expected Solvent Effects on λmax of a Substituted Benzhydrol
| Solvent | Polarity | Expected Shift for π → π* | Expected Shift for n → π* |
|---|---|---|---|
| Hexane | Non-polar | Reference | Reference |
| Dichloromethane (B109758) | Polar aprotic | Bathochromic | Hypsochromic |
| Acetonitrile | Polar aprotic | Bathochromic | Hypsochromic |
It is crucial to reiterate that the information presented here is based on general principles and data from related compounds. A definitive analysis of the advanced spectroscopic characterization and structural investigations of this compound can only be achieved through direct experimental research on the compound itself.
Computational Chemistry and Theoretical Studies on 4 Chloro 3 ,5 Dimethylbenzhydrol
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular structure, stability, and reactivity.
Geometry Optimization and Conformational Analysis
A crucial first step in the computational study of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For a flexible molecule like 4-Chloro-3',5'-dimethylbenzhydrol, which has several rotatable bonds, a conformational analysis would be necessary. This involves systematically exploring the potential energy surface to identify all stable conformers and the transition states that connect them. The relative energies of these conformers would determine their population distribution at a given temperature.
Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)
Once the optimized geometry is obtained, an analysis of the electronic structure provides valuable information about the molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, the calculation of the distribution of electron density would reveal the partial charges on each atom. This information is critical for understanding the molecule's polarity and its potential for electrostatic interactions. The table below illustrates the type of data that would be generated from such an analysis.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Hypothetical Value |
| Energy of HOMO | Data not available |
| Energy of LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical methods can predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of the compound. A comparison between calculated and experimental data serves to validate the computational model.
Molecular Dynamics Simulations
While quantum mechanics provides a detailed picture of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule in a condensed phase, such as in a solvent or in the solid state, over a period of time.
Investigation of Intermolecular Interactions in Solution or Solid State
MD simulations can elucidate the nature and strength of intermolecular interactions between this compound and surrounding solvent molecules or other molecules in a crystal lattice. This includes hydrogen bonding, van der Waals forces, and electrostatic interactions. Understanding these interactions is key to explaining the compound's solubility, crystal packing, and other macroscopic properties.
Conformational Landscape Exploration
In a dynamic environment, a molecule like this compound will continuously explore different conformations. MD simulations can map out this conformational landscape, providing insights into the flexibility of the molecule and the timescales of conformational changes. This information is particularly important for understanding how the molecule might interact with biological receptors or other chemical species.
Quantitative Structure-Activity Relationships (QSAR) for Research Applications
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. This approach is widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals.
Developing Predictive Models based on Molecular Descriptors
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. By correlating these descriptors with an observed property (like reactivity or a physical characteristic), a predictive model can be developed.
For a compound like this compound, a range of molecular descriptors would typically be calculated using specialized software. These descriptors fall into several categories:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).
3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular surface area, volume, shape indices).
Quantum Chemical Descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).
While no specific QSAR studies for this compound are available, data for the related compound 4-Chlorobenzhydrol can be found in public databases like PubChem. These computed descriptors provide an example of the types of data that would be used to build a predictive model.
Table 1: Selected Computed Molecular Descriptors for 4-Chlorobenzhydrol
| Descriptor Name | Value |
| Molecular Weight | 218.68 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 218.0498427 Da |
| Topological Polar Surface Area | 20.2 Ų |
| Heavy Atom Count | 15 |
| Formal Charge | 0 |
| Complexity | 181 |
This data is for 4-Chlorobenzhydrol and is presented for illustrative purposes due to the absence of specific data for this compound.
A typical workflow for developing a predictive model would involve:
Creating a dataset of compounds with known properties.
Calculating a wide range of molecular descriptors for each compound.
Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to select the most relevant descriptors and build a predictive equation.
Validating the model's predictive power using internal and external validation techniques.
Understanding Structural Contributions to Specific Reactivity or Physical Properties
QSAR models, beyond prediction, can offer insights into how specific structural features influence a compound's properties. The coefficients of the descriptors in a QSAR equation can indicate the direction and magnitude of their influence.
For this compound, key structural features that would be analyzed for their contribution to reactivity and physical properties include:
The 4-chloro substituent on one phenyl ring: The electronegativity and size of the chlorine atom would significantly impact the electronic distribution in the aromatic ring and could influence intermolecular interactions.
The 3',5'-dimethyl substituents on the other phenyl ring: These methyl groups are electron-donating and add steric bulk, which would affect the molecule's conformation and its ability to interact with other molecules.
The hydroxyl group of the benzhydrol moiety: This group can act as a hydrogen bond donor and acceptor, influencing solubility in polar solvents and potential reactivity.
Quantum chemical calculations could be employed to quantify the effects of these structural features. For instance, calculating the electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, providing clues about its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would give an indication of its electron-donating and accepting capabilities, respectively.
While specific research on the structural contributions to the reactivity or physical properties of this compound is not available, studies on other substituted benzhydrols or similar aromatic compounds could provide a framework for such an analysis.
Advanced Research Applications and Potential Roles in Chemical Science
As a Synthetic Building Block in Complex Molecular Synthesis
The structural framework of 4-Chloro-3',5'-dimethylbenzhydrol makes it a valuable synthon for the creation of more complex molecular architectures.
Precursor for Diversely Substituted Organic Compounds
The hydroxyl group of this compound is a key functional handle for a variety of chemical transformations. It can be readily converted into other functional groups, such as halides or amines, paving the way for the synthesis of a diverse array of derivatives. nih.gov For instance, substitution reactions at the carbinol carbon can introduce new moieties, leading to compounds with potentially altered biological or physical properties. The presence of the chloro and dimethyl substituents on the phenyl rings offers additional sites for functionalization, allowing for the generation of a library of related compounds for screening in various applications. libretexts.org
Application in Multi-Step Synthetic Sequences
In the context of multi-step synthesis, this compound can serve as a crucial intermediate. The benzhydryl moiety is a common scaffold in medicinal chemistry, and the specific substitution pattern of this compound could be leveraged to construct novel therapeutic agents. nih.govresearchgate.net The synthesis of complex, polycyclic systems could potentially be facilitated by using this benzhydrol as a starting material, where the hydroxyl group directs subsequent reactions or the aromatic rings participate in cyclization processes.
Role in Materials Chemistry
The unique combination of a chlorinated aromatic ring and a sterically hindered dimethylated ring in this compound suggests potential applications in the field of materials chemistry.
Precursor for Polymer Monomers or Functional Materials
Benzhydrol and benzophenone (B1666685) derivatives have been explored as precursors for monomers in polymerization reactions. researchgate.net The hydroxyl group of this compound could be esterified with polymerizable groups, such as acrylates or methacrylates, to produce monomers. These monomers could then be incorporated into polymer chains, potentially imparting specific properties like increased thermal stability or altered refractive index.
Furthermore, benzophenone derivatives are widely utilized as photoinitiators in UV-curable coatings and inks. researchgate.netbohrium.comnih.govlongchangchemical.comresearchgate.net While this compound itself is not a photoinitiator, its oxidized form, 4-Chloro-3',5'-dimethylbenzophenone (B1349882), could potentially function as one. Research into the photophysical properties of this specific benzophenone would be necessary to validate this application.
Investigation of Optoelectronic Properties
Substituted benzophenones and related aromatic ketones are known to exhibit interesting optoelectronic properties, including nonlinear optical (NLO) behavior. nih.govresearchgate.netewha.ac.kr The charge distribution and polarizability of the π-electron systems in these molecules can be tuned by the nature and position of the substituents. The presence of an electron-withdrawing chlorine atom and electron-donating methyl groups in this compound (and its corresponding benzophenone) could lead to significant second or third-order NLO responses. Further computational and experimental studies would be required to quantify these properties and assess their suitability for applications in optical devices.
Utilization in Catalyst or Ligand Design
The design of novel catalysts and ligands is a cornerstone of modern chemical synthesis, and the scaffold of this compound presents intriguing possibilities in this domain.
The benzhydrol unit can be incorporated into larger molecular frameworks to create chiral ligands for asymmetric catalysis. abcr.comnih.gov The steric bulk provided by the 3,5-dimethylphenyl group, combined with the electronic influence of the 4-chlorophenyl group, could create a unique chiral environment around a metal center. Such ligands could be employed in a variety of catalytic transformations, including hydrogenations, C-C bond-forming reactions, and other stereoselective processes. The synthesis of enantiomerically pure forms of this compound would be a critical first step in exploring this potential application.
Incorporation into Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands are crucial components of the catalysts used in these transformations, as they are responsible for inducing stereoselectivity. The stereogenic center in chiral benzhydrols, such as the one present in this compound, makes them attractive precursors or moieties for the synthesis of new chiral ligands. researchgate.net These ligands could potentially be employed in a variety of metal-catalyzed asymmetric reactions.
Despite the theoretical potential, a thorough review of available research reveals a lack of specific studies detailing the synthesis of chiral ligands derived from this compound. While the development of novel chiral ligands is an active area of research, with many new scaffolds being reported, the application of this specific benzhydrol in this context has not been described in the accessible scientific literature. nih.govresearchgate.netnih.gov The design and synthesis of such a ligand would be a novel contribution to the field, requiring dedicated investigation to establish its efficacy in asymmetric catalysis.
Investigation as a Catalyst Component
In addition to being a precursor for chiral ligands, certain organic molecules can themselves act as organocatalysts or as essential components of a catalytic system. The hydroxyl group in this compound could potentially participate in catalytic cycles, for instance, through hydrogen bonding interactions to activate substrates.
However, there is currently no available scientific literature or research data that investigates or reports on the use of this compound, either in its pure form or as a component, to catalyze chemical reactions. Its potential catalytic activity remains a hypothetical concept that would need to be explored through experimental research. Studies on related compounds, such as 4-chloro-3,5-dimethylphenol (B1207549), have focused on their synthesis and biological activity rather than their catalytic applications. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The classical synthesis of benzhydrols often involves the reduction of the corresponding benzophenones or the addition of organometallic reagents to benzaldehydes. orgsyn.orgchemicalbook.com For 4-Chloro-3',5'-dimethylbenzhydrol, this would entail the synthesis of 4-chloro-3',5'-dimethylbenzophenone (B1349882) as a key precursor. Future research could explore more sustainable and efficient routes to this and the final benzhydrol.
One promising avenue is the catalytic hydrogenation of benzophenones. While traditional methods using catalysts like Pd/C can lead to over-reduction to the corresponding diphenylmethane, newer catalyst systems have shown high selectivity for benzhydrol formation. acs.org For instance, ruthenium complexes such as trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2) have demonstrated high efficacy in the hydrogenation of various benzophenone (B1666685) derivatives to their respective benzhydrols under mild conditions. cmu.edu
Future investigations could focus on adapting such catalytic systems for the synthesis of this compound. Research could also explore the use of more earth-abundant and less toxic metal catalysts, such as those based on manganese, which have emerged as powerful tools in the hydrogenation of carbonyl compounds. acs.org
Another area for development is the use of greener reaction media and conditions. This could involve solvent-free reactions or the use of more environmentally benign solvents to replace traditional organic solvents. A patent for the synthesis of the related compound, 4-chloro-3,5-dimethylphenol (B1207549), describes a method using a cupric salt catalyst in an organic solvent, which could provide a starting point for developing a more sustainable process. google.com
| Synthetic Approach | Precursors | Potential Advantages |
| Catalytic Hydrogenation | 4-chloro-3',5'-dimethylbenzophenone | High selectivity, mild reaction conditions, high atom economy. acs.orgcmu.edu |
| Grignard Reaction | 4-chlorobenzaldehyde and 3,5-dimethylphenylmagnesium bromide (or vice versa) | Well-established C-C bond formation method. chemicalbook.com |
| Reduction of Benzophenone | 4-chloro-3',5'-dimethylbenzophenone with reducing agents like NaBH4 or LiAlH4 | Common laboratory-scale synthesis. epo.org |
Exploration of Stereoselective Transformations
The carbinol carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Enantiomers of a chiral molecule often exhibit different biological activities, making the development of stereoselective syntheses a critical area of research, particularly for potential pharmaceutical applications. wikipedia.orgwiley.com
Asymmetric hydrogenation of the precursor benzophenone is a highly promising strategy. The use of chiral catalysts can favor the formation of one enantiomer over the other. For example, ruthenium complexes with chiral ligands like BINAP in combination with a chiral diamine have been successfully used for the asymmetric hydrogenation of ortho-substituted benzophenones, yielding chiral diarylmethanols with high enantiomeric excess (ee). acs.orgcmu.edu More recently, manganese(I) catalysts bearing chiral PNN tridentate ligands have shown outstanding activity and enantioselectivity (up to >99% ee) in the asymmetric hydrogenation of unsymmetrical benzophenones. acs.orgresearchgate.net
Future research on this compound could involve screening a variety of chiral catalysts and ligands to achieve high enantioselectivity. The development of catalytic systems that are not only highly selective but also reusable and based on abundant metals would be a significant advancement.
| Catalytic System | Ligand Type | Reported Enantioselectivity |
| Ruthenium-based | BINAP/chiral diamine | High ee for ortho-substituted benzophenones. acs.orgcmu.edu |
| Manganese-based | Imidazole-based chiral PNN tridentate | Up to >99% ee for unsymmetrical benzophenones. acs.orgresearchgate.net |
Advanced Computational Studies to Predict Novel Properties or Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. youtube.comyoutube.com For a novel compound like this compound, DFT calculations could provide valuable insights that guide experimental work.
Future computational studies could focus on several key areas:
Structural and Electronic Properties: DFT can be used to calculate the optimized geometry, bond lengths, bond angles, and electronic properties such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). This information can help in understanding the molecule's stability and potential reactivity.
Reaction Mechanisms: Computational modeling can elucidate the mechanisms of potential synthetic reactions, helping to optimize reaction conditions and predict the formation of byproducts. For instance, the transition states for the hydrogenation of the precursor benzophenone could be modeled to understand the factors controlling stereoselectivity.
Prediction of Spectroscopic Data: DFT calculations can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies (IR). These predictions can aid in the characterization of the synthesized compound.
Prediction of Biological Activity: By modeling the interaction of the different enantiomers of this compound with the active sites of enzymes or receptors, computational studies can help to predict potential biological activities and guide the design of new drug candidates. Recent advancements have even seen the use of graph neural networks to predict DFT-level descriptors for large libraries of compounds, which could be applied to this molecule. chemrxiv.org
Integration into Emerging Chemical Technologies (e.g., microfluidics, mechanochemistry)
The integration of synthetic routes for this compound into emerging chemical technologies could offer significant advantages in terms of efficiency, safety, and sustainability.
Microfluidics: Performing chemical syntheses in microreactors offers benefits such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety due to the small reaction volumes. nih.gov The synthesis of benzimidazole (B57391) derivatives has been successfully demonstrated in a microfluidic photoreactor, showcasing the potential for rapid and efficient synthesis of heterocyclic compounds. nih.gov Future research could explore the adaptation of the synthesis of this compound to a continuous-flow microfluidic system. This could enable rapid optimization of reaction conditions and facilitate scale-up.
Mechanochemistry: Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., ball milling), is a rapidly growing field of green chemistry. nih.gov These solvent-free or low-solvent methods can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain through traditional solution-phase chemistry. rsc.orgyoutube.comyoutube.com The synthesis of various organic compounds, including benzoxazines and benzothiazoles, has been achieved using mechanochemistry. rsc.orgrsc.org Investigating the mechanochemical synthesis of this compound, potentially starting from the corresponding benzophenone and a solid reducing agent, could lead to a highly efficient and environmentally friendly production method.
| Technology | Potential Benefits for Synthesizing this compound |
| Microfluidics | Precise control over reaction conditions, enhanced safety, potential for high-throughput screening and scale-up. nih.gov |
| Mechanochemistry | Reduced or no solvent use, shorter reaction times, potentially novel reactivity, energy efficiency. nih.govyoutube.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-3',5'-dimethylbenzhydrol, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Reduction of Ketones : Start with 4-chloro-3',5'-dimethylbenzophenone and reduce using sodium borohydride (NaBH₄) in methanol or ethanol under inert atmosphere. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
- Catalytic Hydrogenation : Use palladium on carbon (Pd/C) or Raney nickel under H₂ pressure (1–3 atm) in THF or ethanol. Optimize temperature (25–50°C) to minimize side products like dechlorinated derivatives .
- Purification : Recrystallize from ethanol/water (7:3) or use column chromatography (silica gel, hexane:ethyl acetate gradient). Confirm purity via HPLC (C18 column, acetonitrile:water 60:40, UV detection at 254 nm) .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodology :
- pH Stability : Prepare buffered solutions (pH 2–12) using HCl/NaOH or phosphate/citrate buffers. Incubate compound at 37°C for 24–72 hours. Analyze degradation via LC-MS to identify hydrolyzed products (e.g., 4-chloro-3',5'-dimethylbenzophenone) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–3 months; monitor changes using NMR and FTIR .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H NMR (CDCl₃, 400 MHz) to confirm benzhydrol structure: δ 1.6–2.1 ppm (methyl groups), δ 5.2–5.5 ppm (hydroxyl proton), δ 7.1–7.4 ppm (aromatic protons). ¹³C NMR should show peaks for quaternary carbons near δ 140–150 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected ~250–260 m/z). Compare with PubChem data for related structures .
- IR Spectroscopy : Identify O-H stretch (~3200–3500 cm⁻¹) and C-Cl stretch (~600–800 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the pKa and solubility of this compound?
- Methodology :
- pKa Prediction : Apply the Hammett equation using σ values for substituents (-CH₃: σmeta = -0.06; -Cl: σpara = 0.23). For phenol derivatives, pKa = 9.92 - 2.23(Σσ), yielding ~9.7 for this compound .
- Solubility Modeling : Use COSMO-RS or ALOGPS to estimate logP (~3.5–4.0) and aqueous solubility. Validate with shake-flask experiments in octanol/water .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Dose-Response Analysis : Perform IC50 assays across multiple cell lines (e.g., HEK293, HeLa) to clarify cytotoxic vs. non-toxic thresholds. Use ANOVA to compare datasets .
- Metabolite Profiling : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS/MS to identify active/inactive metabolites. Correlate findings with in vivo efficacy .
Q. How can the compound be functionalized for structure-activity relationship (SAR) studies in antimicrobial research?
- Methodology :
- Nucleophilic Substitution : React with amines (e.g., piperazine) or thiols to form amides or thioesters. Monitor reaction efficiency via ¹H NMR .
- Friedel-Crafts Acylation : Introduce acyl groups to aromatic systems using AlCl₃ as a catalyst. Screen products against Gram-positive/negative bacteria (MIC assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
